cis-Octahydro-quinoxalin-2-one

CAS No.:

Cat. No.: VC13761443

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one |

| Standard InChI | InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m0/s1 |

| Standard InChI Key | JPYREMMLJKWDCF-NKWVEPMBSA-N |

| Isomeric SMILES | C1CC[C@@H]2[C@H](C1)NCC(=O)N2 |

| SMILES | C1CCC2C(C1)NCC(=O)N2 |

| Canonical SMILES | C1CCC2C(C1)NCC(=O)N2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

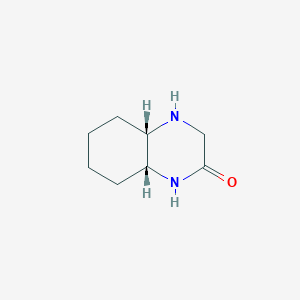

cis-Octahydro-quinoxalin-2-one (CAS: 323580-96-7) has the molecular formula C₈H₁₄N₂O and a molar mass of 154.21 g/mol . The compound features a bicyclic structure comprising two fused six-membered rings: a benzene ring and a partially hydrogenated pyrazine ring. The "cis" designation refers to the relative stereochemistry of the hydrogen atoms at the 4a and 8a positions, resulting in a (4aR,8aS) configuration .

Table 1: Key Structural and Stereochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄N₂O | |

| Molar Mass | 154.21 g/mol | |

| CAS Number | 323580-96-7 (stereospecific) | |

| Stereochemistry | (4aR,8aS)-rel-configuration |

Spectral and Computational Data

The compound’s structure has been validated via NMR, IR, and mass spectrometry. The ¹H NMR spectrum reveals distinct signals for the amine protons (δ ~5.5 ppm) and methylene groups in the saturated rings (δ ~1.2–2.8 ppm) . Computational studies using density functional theory (DFT) further confirm the stability of the cis configuration due to minimized steric strain .

Synthesis and Manufacturing

Hydrogenation of Quinoxalin-2-one

The most common synthesis involves catalytic hydrogenation of quinoxalin-2-one under high-pressure H₂ conditions. Palladium on carbon (Pd/C) or Raney nickel catalysts are typically employed to achieve partial saturation while retaining the lactam functionality .

Reaction Scheme

Stereochemical Control

Stereoselective synthesis remains challenging due to the possibility of trans-diastereomer formation. Asymmetric hydrogenation using chiral catalysts, such as Rh(I) complexes with phosphine ligands, has shown promise in enhancing cis-selectivity .

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a density of 1.014 g/cm³ and a boiling point of 321.4°C at atmospheric pressure . Its relatively high boiling point reflects strong intermolecular hydrogen bonding via the lactam group.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.014 g/cm³ | |

| Boiling Point | 321.4°C | |

| Flash Point | 186.7°C | |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |

Reactivity Profile

The lactam group undergoes typical reactions such as hydrolysis (to yield amino acids under acidic conditions) and alkylation at the nitrogen atoms. The saturated rings participate in dehydrogenation reactions to regenerate aromatic quinoxaline derivatives .

Applications in Medicinal Chemistry and Material Science

Aldose Reductase Inhibition

Quinoxalinone derivatives, including cis-octahydro analogs, exhibit potent inhibition of aldose reductase (AR), an enzyme implicated in diabetic complications. Structural modifications, such as introducing hydroxyl groups, enhance AR binding affinity and antioxidant activity . For example, derivative 13f (a phenolic analog) demonstrated AR inhibition (IC₅₀ = 0.107 μM) comparable to Trolox .

Metal Complexation and Catalysis

The compound serves as a ligand for transition metals (e.g., Cu, Co, Zn), forming complexes with applications in catalysis and DNA interaction studies. For instance, Cu(dpq)₂(H₂O)₂·H₂O (dpq = dipyrido[3,2-d:2',3'-f]quinoxaline) exhibits a distorted trigonal bipyramidal geometry and moderate DNA-binding affinity .

Table 3: Biological and Catalytic Applications

| Application | Example System | Efficacy/Outcome | Source |

|---|---|---|---|

| Aldose Reductase Inhibition | Derivative 13f | IC₅₀ = 0.107 μM | |

| Antioxidant Activity | Derivative 13f | Comparable to Trolox | |

| DNA Interaction | Cu(dpq)₂(H₂O)₂ | Moderate binding affinity |

Liquid Crystalline Materials

Functionalized derivatives, such as 5,6-didodecyloxyquinoxaline-2-(1H)-one oxime, exhibit discotic mesophases at room temperature, making them candidates for organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume